3-Amino-5-(aminomethyl)benzonitrile

Descripción general

Descripción

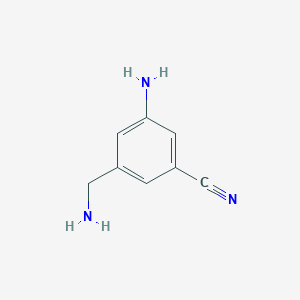

3-Amino-5-(aminomethyl)benzonitrile: is an organic compound with the molecular formula C8H9N3 . It is a derivative of benzonitrile, characterized by the presence of amino groups at the 3rd and 5th positions of the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mecanismo De Acción

Target of Action

It is known that this compound is used in the synthesis of various derivatives, which may interact with different biological targets .

Mode of Action

It is known to participate in condensation reactions with other compounds to form condensed monocyclic pyrimidine derivatives . These derivatives may interact with their respective targets in a specific manner, leading to various biological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

From Benzaldehyde and Hydroxylamine Hydrochloride: One of the common methods involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, which is then further reacted with appropriate reagents to introduce the amino groups.

Using Chlorinated Benzonitrile: Another method involves the reaction of chlorinated benzonitrile with sodium amide, followed by acid treatment and distillation to obtain the desired product.

Industrial Production Methods: Industrial production often involves the use of metal-free synthetic routes to minimize costs and environmental impact. For example, the use of ionic liquids as recycling agents in the synthesis process has been explored to achieve high yields and efficient separation .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Amino-5-(aminomethyl)benzonitrile can undergo oxidation reactions to form corresponding nitro compounds.

Reduction: It can be reduced to form various amine derivatives.

Substitution: The compound can participate in substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzonitrile compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of 3-amino-5-(aminomethyl)benzonitrile exhibit significant inhibition against specific isoenzymes associated with tumor growth, such as human carbonic anhydrase IX (hCA IX) and hCA XII. These isoenzymes are often overexpressed in cancerous tissues, making them valuable targets for anticancer drug development. A series of compounds derived from this structure showed promising results in inhibiting these enzymes, indicating potential for therapeutic use in cancer treatment .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have indicated that certain derivatives possess antibacterial and antifungal properties, suggesting their potential use as lead compounds in the development of new antibiotics .

Biochemical Applications

Buffering Agent

this compound serves as a non-ionic organic buffering agent in biological systems, particularly in cell culture applications where maintaining a stable pH is critical. Its effective pH range is between 6 and 8.5, making it suitable for various biochemical assays .

Material Science Applications

Polymer Chemistry

This compound acts as a chemical intermediate in the synthesis of polyamides and polyurethanes. Its unique structure allows it to be utilized as a chain extender, enhancing the mechanical properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it valuable in the production of high-performance materials .

Coatings and Adhesives

In material science, this compound is utilized in the formulation of epoxy resins and coatings. It acts as a hardener, providing superior adhesion and corrosion resistance in protective coatings used for metals and concrete structures. Its application extends to civil engineering where it is used in trowelable flooring systems and concrete repair materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its reactivity and application scope. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents targeting hCA IX/XII | Potential for selective cancer therapies |

| Antimicrobial agents | Broad-spectrum antimicrobial activity | |

| Biochemistry | Buffering agent in cell cultures | Stabilizes pH for optimal biological function |

| Material Science | Polymer production | Enhances mechanical properties |

| Coatings & adhesives | Provides corrosion resistance |

Case Studies

-

Anticancer Activity Study

A study published on the inhibition of hCA IX by derivatives of this compound revealed significant activity with IC50 values in the low micromolar range. This highlights its potential as a scaffold for developing novel anticancer drugs targeting tumor-associated enzymes . -

Antimicrobial Screening

In a focused library screening involving substituted anilines, several derivatives were synthesized based on this compound. These compounds showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential as new antibiotic candidates .

Comparación Con Compuestos Similares

- 3-Aminobenzonitrile

- 4-Aminobenzonitrile

- 2-Aminobenzonitrile

Comparison:

- 3-Amino-5-(aminomethyl)benzonitrile is unique due to the presence of two amino groups, which enhances its reactivity and potential applications compared to other aminobenzonitriles .

- The position of the amino groups significantly influences the compound’s chemical properties and reactivity, making it distinct from its analogs .

Actividad Biológica

3-Amino-5-(aminomethyl)benzonitrile is a compound that has garnered attention in various fields of biological research due to its potential pharmacological activities. This article delves into its biological activity, focusing on its interactions with specific receptors, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H12N4

- Molecular Weight : 176.22 g/mol

- IUPAC Name : this compound

The presence of both amino and nitrile groups in its structure suggests potential interactions with various biological targets.

1. Receptor Binding Affinity

Research indicates that 3-amino derivatives often exhibit significant binding affinity to neurotransmitter receptors. For instance, compounds with similar structures have shown high affinity for serotonin receptors (5-HT1A and 5-HT2A) and dopamine receptors (D2). A related study demonstrated that substituted 3-amino compounds could act as mixed ligands for these receptors, suggesting that this compound may also possess similar properties .

2. Antimicrobial Activity

In vitro studies have reported antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth could be attributed to its structural features that allow it to penetrate bacterial membranes effectively. This property is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

3. Nitric Oxide Synthase Inhibition

Nitric oxide synthase (NOS) is an important enzyme in the regulation of various physiological processes, including inflammation and neurotransmission. Compounds similar to this compound have been investigated for their potential as NOS inhibitors. Such inhibition can lead to decreased nitric oxide production, which may be beneficial in conditions characterized by excessive inflammatory responses .

Case Study 1: Receptor Interaction

A study involving a series of 3-amino compounds revealed that one derivative exhibited high affinity for both 5-HT1A and D2 receptors, indicating potential use in treating psychiatric disorders. The binding characteristics were analyzed using radiolabeled ligand binding assays, demonstrating the importance of structural modifications in enhancing receptor selectivity .

| Compound | Receptor Affinity (Ki, nM) | Activity |

|---|---|---|

| 1g | 15 | High Affinity for 5-HT1A |

| 1d | 25 | Mixed Ligand for 5-HT1A/5-HT2A |

Case Study 2: Antimicrobial Efficacy

In a comparative study of various benzonitrile derivatives, the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanisms underlying the biological activities of this compound can be attributed to:

- Receptor Modulation : By acting on serotonin and dopamine receptors, the compound may modulate neurotransmission pathways, potentially offering therapeutic benefits in mood disorders.

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis or function may explain its efficacy against various pathogens.

- Inflammation Regulation : As a potential NOS inhibitor, it may reduce nitric oxide levels, thereby modulating inflammatory responses.

Propiedades

IUPAC Name |

3-amino-5-(aminomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4,9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKCNBZVUAONSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369924-42-4 | |

| Record name | 3-amino-5-(aminomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.